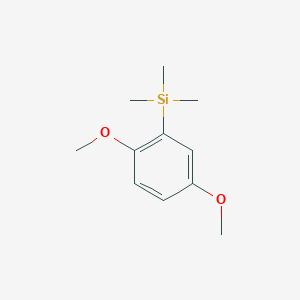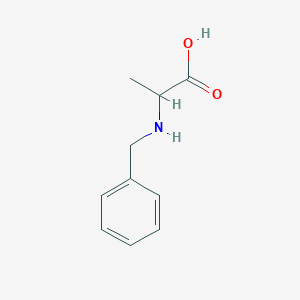
2-(Benzylamino)propanoic acid
Descripción general
Descripción
“2-(Benzylamino)propanoic acid”, also known as Benzyl-L-alanine, is a compound with the molecular weight of 179.22 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13NO2/c1-8(10(12)13)11-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m0/s1 . This compound contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amine, and 1 hydroxyl group .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .
Aplicaciones Científicas De Investigación
1. Multifunctional Applications in Medicinal Chemistry
2-(Benzylamino)propanoic acid derivatives show potential in medicinal chemistry. For instance, cinnamic acid derivatives synthesized from this compound and other compounds exhibit inhibitory activities against trypsin, lipoxygenase, and lipid peroxidation, along with cytotoxic properties. These activities suggest their potential use in developing new multitarget agents for therapeutic applications (Peperidou et al., 2017).
2. Material Science and Polymer Chemistry
In the field of material science, this compound has been explored for enhancing the reactivity of molecules towards benzoxazine ring formation. This application is significant in developing materials with suitable thermal and thermo-mechanical properties for various applications, indicating its versatility in polymer chemistry (Trejo-Machin et al., 2017).
3. Analytical Chemistry and Chiral Separations
In analytical chemistry, high-speed countercurrent chromatography techniques use this compound derivatives for the enantioseparation of racemic compounds. This process is crucial for understanding the influence of substituents in enantiorecognition, thereby aiding in the separation of chiral molecules (Tong et al., 2016).
4. Synthesis of Novel Complexes in Crystallography
This compound is used to construct chiral NiII complexes in crystallography. These complexes contribute to the development of novel chiral 3D structures with potential applications in materials science, demonstrating the compound's role in advancing crystallographic research (Wu et al., 2013).
5. Investigating Reaction Mechanisms in Organic Chemistry
In organic chemistry, the study of the reaction mechanisms involving this compound provides insights into complex chemical processes. For example, the mechanism of its acid hydrolysis and gas-phase elimination has been explored to understand the kinetics and pathways of these reactions (Arcelli et al., 2001; Al-Awadi et al., 2004) (Al-Awadi et al., 2004).
6. Development of Biologically Active Molecules
The synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, related to this compound, has been evaluated for their antibacterial activities against various bacteria and fungi. This illustrates the compound's significance in developing new biologically active molecules (Zhang et al., 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s structurally similar to propanoic acid , which is known to act as an antimicrobial agent for food preservation and flavoring .
Mode of Action
It’s structurally related to propanoic acid, which is known to act as an antimicrobial agent . It’s also related to ibuprofen, a non-selective inhibitor of cyclooxygenase, an enzyme involved in prostaglandin synthesis .
Biochemical Pathways
Propanoic acid, a structurally similar compound, undergoes metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Pharmacokinetics
It’s structurally related to propanoic acid, which is known to have a moderately short initial half-life of 2–5 hours .
Result of Action
It’s structurally related to propanoic acid, which is known to act as an antimicrobial agent .
Análisis Bioquímico
Cellular Effects
It’s believed that this compound can influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-(Benzylamino)propanoic acid involves complex interactions at the molecular level. It’s thought that this compound can bind to certain biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .
Propiedades
IUPAC Name |
2-(benzylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(10(12)13)11-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIHXKPTGKETCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
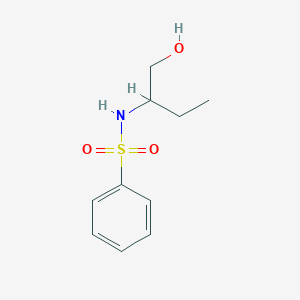

![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride](/img/no-structure.png)
![2-[3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2872967.png)
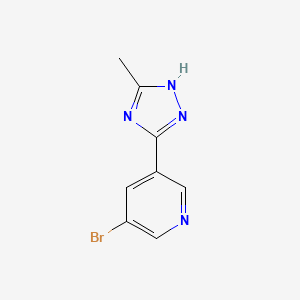
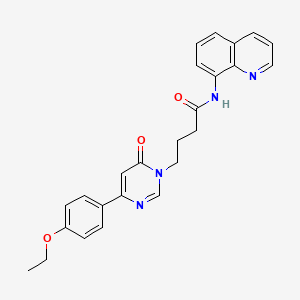
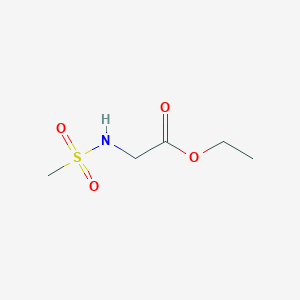

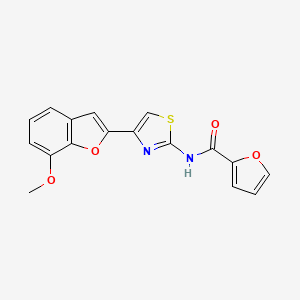
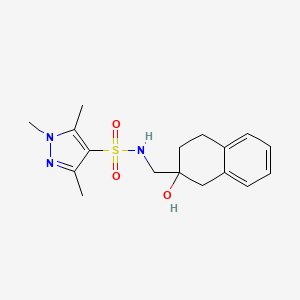
![1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2872978.png)
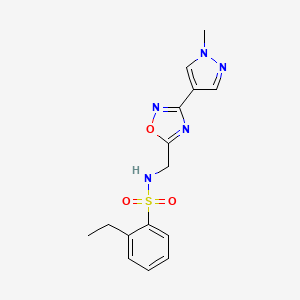
![2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2872980.png)
